(1R)-camphorquinone
Description
(1R)-Camphorquinone, systematically named (1R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione (CAS: 10334-26-6), is a chiral bicyclic diketone derived from camphor. Its structure features two ketone groups at the 2- and 3-positions of the norbornane skeleton, with stereochemical configurations at C1 and C4 determining its enantiomeric identity . This compound is widely utilized in photopolymerization as a visible-light photoinitiator in dental resins , in asymmetric synthesis as a chiral auxiliary , and in antiviral drug development due to its bioactive derivatives . Its spectroscopic properties, including circularly polarized luminescence (CPL) and electronic circular dichroism (ECD), have been extensively studied to elucidate its stereoelectronic behavior .
Properties
Molecular Formula |
C10H14O2 |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
(1R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione |
InChI |
InChI=1S/C10H14O2/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6H,4-5H2,1-3H3/t6?,10-/m0/s1 |
InChI Key |
VNQXSTWCDUXYEZ-TYICEKJOSA-N |
Isomeric SMILES |
C[C@@]12CCC(C1(C)C)C(=O)C2=O |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2=O)C)C |
Origin of Product |
United States |
Preparation Methods
Traditional Synthesis Methods
Oxidation of (1R)-Camphor
The most direct route involves the oxidation of (1R)-camphor. Early methods employed toxic reagents like selenium dioxide (SeO₂), achieving yields of 70–80% but generating hazardous waste. For instance, selenium dioxide-mediated oxidation at 150°C for 6 hours converts (1R)-camphor to (1R)-camphorquinone, though scalability is limited by reagent toxicity.
Bromination-Oxidation Sequential Route
A two-step bromination-oxidation protocol avoids selenium-based reagents. (1R)-Camphor is first brominated at the 3-position using HBr/NaBr and H₂O₂, yielding 3-bromo-(1R)-camphor. Subsequent Kornblum oxidation with dimethyl sulfoxide (DMSO) and tetrabutylammonium iodide (TBAI) converts the bromide to the ketone, achieving 79% yield. This method’s environmental friendliness and compatibility with chiral retention make it industrially viable.
Table 1: Comparison of Oxidation Methods for (1R)-Camphorquinone Synthesis
| Method | Reagent | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|---|
| Selenium Dioxide | SeO₂ | 150 | 70–80 | >99 |
| Bromination-Oxidation | HBr/NaBr, DMSO | 85–90 | 79 | >99 |
| KMnO₄ Oxidation | KMnO₄ | -15–35 | 65 | 98 |
Green Chemistry Approaches
Solvent-Free Bromination
Recent advances emphasize solvent-free conditions to minimize waste. A mixture of KBr and KBrO₃ in acetic acid brominates (1R)-camphor at 80–85°C, achieving 86% yield of 3-bromo-(1R)-camphor with >99% enantiomeric retention. The absence of organic solvents reduces environmental impact while maintaining stereochemical integrity.
Catalytic Asymmetric Oxidation
Pioneering work by Bedekar et al. demonstrated that TBAB-catalyzed oxidation with DMSO and Na₂CO₃ enables efficient conversion of 3-bromo-(1R)-camphor to (1R)-camphorquinone at 85–90°C. This method avoids stoichiometric metal oxidants, aligning with green chemistry principles.
Enantioselective Synthesis Strategies
Chiral Pool Synthesis
Starting from enantiopure (1R)-camphor sulfonic acid, a seven-step sequence yields (1R)-camphorquinone with 18% overall yield. Key steps include sulfonic acid group displacement, oxidation, and methacryloylation, preserving chirality through non-racemizing conditions.
Resolution of Racemic Intermediates
Racemic camphorquinone derived from α-pinene (e.g., via HCl-mediated cyclization) can be resolved using chiral column chromatography or enzymatic kinetic resolution. For instance, HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) separates (1R)- and (1S)-enantiomers with >99% ee.
Table 2: Enantiomeric Resolution Techniques for Camphorquinone
| Technique | Resolution Agent | ee (%) | Yield (%) |
|---|---|---|---|
| Chiral HPLC | Cellulose-based CSP | >99 | 85 |
| Enzymatic Resolution | Lipase B (Candida antarctica) | 95 | 78 |
| Diastereomeric Crystallization | (R)-1-Phenylethylamine | 90 | 70 |
Industrial Production and Scalability
Large-Scale Bromination-Oxidation
Industrial facilities adopt the bromination-oxidation route due to its scalability. A 100-mol-scale reaction of (1R)-camphor with HBr/NaBr and H₂O₂ produces 3-bromo-(1R)-camphor in 86% yield, followed by DMSO oxidation to (1R)-camphorquinone at 90°C. Continuous flow reactors further enhance throughput and reduce reaction times.
Analytical Characterization and Quality Control
Spectroscopic Identification
(1R)-Camphorquinone is characterized by IR carbonyl stretches at 1745 cm⁻¹ (C=O) and ¹H NMR signals at δ 1.05 (s, 3H, CH₃), δ 1.20 (s, 3H, CH₃), and δ 2.45 (m, 2H, bridged CH₂). Chiral HPLC (Chiralpak IC column) confirms enantiopurity with a retention time of 8.2 minutes.
Applications and Implications of Synthesis Methods
Dental Resins and Photopolymerization
(1R)-Camphorquinone’s role as a visible-light photoinitiator relies on its high enantiopurity, which minimizes side reactions during radical polymerization. Commercial dental composites containing 0.5–1.0 wt% (1R)-camphorquinone exhibit 90% monomer conversion under blue light.
Asymmetric Catalysis
Enantiopure (1R)-camphorquinone derivatives serve as ligands in Cu-catalyzed cyclopropanation, achieving 95% ee in trans-cyclopropane products. The rigidity of the bicyclic framework enhances stereocontrol in C–H activation reactions.
Chemical Reactions Analysis
Oxidation Reactions
CQ serves as both a product and precursor in oxidation processes:
-
Synthesis via α-Pinene Oxidation : Industrially, CQ is produced through the oxidation of α-pinene using potassium permanganate (KMnO₄) under controlled conditions (−15–35°C, 3–24 hours). This method yields CQ with high selectivity after removing MnO₂ byproducts .
-
Further Oxidation : CQ can undergo additional oxidation to form hydroxylated or epoxidized derivatives, though such transformations require strong oxidizing agents like hydrogen peroxide or metal catalysts.
Reduction Reactions
The two ketone groups in CQ are selectively reduced under different conditions:
Reduction with NaBH₄ preferentially targets the C2 carbonyl group, yielding chiral alcohols critical for synthesizing bioactive molecules .
Substitution Reactions
CQ participates in nucleophilic substitutions, particularly at the carbonyl positions:
-
Allylation : Treatment with allyl bromide in the presence of zinc and TMSCl produces regio- and stereoselective allylated products. For example, endo-3-allyl-CQ forms in 88% yield .
-
Propargylation : Indium-mediated propargylation yields allenylated products (72% yield) under optimized conditions (DMF, 70°C, NaI) .
Skeletal Rearrangements
CQ undergoes iodine- or bromine-induced deep-seated rearrangements:
tex\text{CQ} \xrightarrow{\text{I}_2/\text{CH}_2\text{Cl}_2} \text{Tricyclic iodinated product (85\% yield)}
This transformation involves cleavage of the bicyclic framework and formation of a novel tricyclic system .
Photochemical Reactions
CQ’s photochemical properties underpin its role as a photoinitiator:
-
Radical Generation : Upon exposure to blue light (468 nm), CQ generates free radicals via intersystem crossing, initiating polymerization in dental resins .
Key Reaction Data Table
Mechanistic Insights
Scientific Research Applications
(1R)-camphorquinone has a wide range of applications in scientific research:
Chemistry: It is used as a photoinitiator in polymerization reactions, particularly in the production of dental resins and adhesives.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing into its use as a drug delivery agent and its potential therapeutic effects.
Industry: (1R)-camphorquinone is utilized in the synthesis of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which (1R)-camphorquinone exerts its effects is primarily through its role as a photoinitiator. Upon exposure to light, it undergoes a photochemical reaction that generates free radicals. These free radicals initiate polymerization processes, making (1R)-camphorquinone an essential component in light-curable materials. The molecular targets and pathways involved include the activation of carbonyl groups and the formation of radical intermediates.
Comparison with Similar Compounds
Table 1: Structural Comparison of (1R)-Camphorquinone with Related Monoterpenoids
| Compound | Structure | CAS Number | Key Functional Groups | Stereochemical Features |
|---|---|---|---|---|
| (1R)-Camphorquinone | Bicyclo[2.2.1]heptane-2,3-dione | 10334-26-6 | Two ketones | (1R,4S) configuration |
| (1S)-Camphorquinone | Bicyclo[2.2.1]heptane-2,3-dione | 2767-84-2 | Two ketones | (1S,4R) configuration |
| (1R)-Camphor | Bicyclo[2.2.1]heptan-2-one | 464-49-3 | One ketone | (1R,4S) configuration |
| (R)-(−)-Carvone | Monocyclic monoterpene | 6485-40-1 | One ketone, one alkene | (R)-configuration at C2 |
| (1S)-Fenchone | Bicyclo[2.2.1]heptan-2-one | 7787-20-4 | One ketone | (1S,4R) configuration |
- Key Differences: Camphor vs. Camphorquinone: Camphor has a single ketone group, while camphorquinone is oxidized to two ketones, enhancing its reactivity in photochemical applications . Enantiomeric Pair (1R vs. 1S): The (1R) and (1S) enantiomers exhibit mirror-image CPL and ECD spectra due to opposite chiral perturbations .
Spectroscopic and Photophysical Properties
Table 2: Spectroscopic Data Comparison
- Insights: (1R)-Camphorquinone’s low fluorescence quantum yield arises from n→π* transitions, common in carbonyl-containing compounds . Its CPL activity ($g_{\text{lum}} \approx 10^{-2}$) is comparable to fenchone but lower than carvone derivatives .
Antiviral Activity:
- Schiff bases derived from (1R)-camphorquinone adopt a Z-configuration at the imine bond, enhancing their antidengue activity (EC$_{50}$ = 12–25 µM) compared to E-configuration camphor derivatives .
- Enantioselectivity: Both (1R)- and (1S)-camphorquinone enantiomers show similar antiviral potency, but yeast-mediated biodegradation favors (1S)-camphorquinone degradation (enantiomeric ratio = 0.24 vs. 0.92 for control) .
Photopolymerization Efficiency:
- In dental resins, (1R)-camphorquinone at 1% w/w achieves optimal degree of conversion (75–80%) and flexural strength (120–130 MPa), outperforming phenyl-propanedione-based systems .
Chiral Discrimination and Host-Guest Chemistry
- Cyclodextrin Complexes: α-Cyclodextrin forms 2:1 host-guest complexes with (1R)-camphorquinone, while β- and γ-cyclodextrin prefer 1:1 binding . Equilibrium constants ($K_{\text{eq}}$) for (1R)-enantiomer complexes are 10–15% higher than (1S), indicating chiral discrimination .
Biological Activity
(1R)-camphorquinone (CQ) is a bicyclic monoterpenoid compound derived from camphor, known for its diverse biological activities. This article reviews the current understanding of its biological effects, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
Overview of (1R)-Camphorquinone
Camphorquinone is synthesized through the bromination and oxidation of camphor. Its structure allows it to interact with various biological pathways, making it a subject of interest in pharmacological research. Recent studies have highlighted its potential in anti-aging therapies, particularly through its effects on oxidative stress and cellular senescence.
Antisenescence Effects
A significant body of research indicates that (1R)-camphorquinone possesses antisenescence properties . A study demonstrated that CQ reduced oxidative-stress-induced senescence in human bone marrow mesenchymal stem cells (hBM-MSCs) and in mouse heart tissue. The mechanism involves the activation of the AMPK/SIRT1 pathway and autophagy, which are crucial for cellular maintenance and longevity.
- Cell Viability : CQ was tested at concentrations ranging from 0 to 8 µg/mL. It was found that concentrations up to 4 µg/mL did not significantly affect cell viability, while a noticeable reduction was observed at 8 µg/mL .
- Oxidative Stress Reduction : In models induced by hydrogen peroxide and D-galactose, CQ treatment resulted in decreased expression of senescence markers such as p53 and p21 in mouse heart tissues .
Cardioprotective Properties
In addition to its antisenescence effects, CQ has shown cardioprotective properties . The compound was found to enhance antioxidant levels in aging mouse hearts, suggesting a role in mitigating age-related cardiac dysfunction.
- Antioxidant Mechanism : CQ treatment increased catalase levels while maintaining superoxide dismutase (SOD) expression levels, indicating a shift towards improved oxidative stress management in treated tissues .
- Senescence Markers : The expression levels of senescence markers were significantly reduced in CQ-treated mice compared to controls, demonstrating its protective role against cardiac aging .
The biological activity of (1R)-camphorquinone can be attributed to several mechanisms:
- AMPK/SIRT1 Activation : CQ activates AMP-activated protein kinase (AMPK) and sirtuin 1 (SIRT1), which are critical for cellular energy homeostasis and longevity .
- Autophagy Induction : Increased autophagy markers such as LC3-II/LC3-I ratio and BECN1 expression were observed following CQ treatment, highlighting its role in promoting cellular cleanup processes .
- Inflammation Reduction : CQ also reduced the gene expression of inflammatory markers in aging models, suggesting an anti-inflammatory effect that complements its antioxidative properties .
Case Studies
Several studies have explored the biological activity of (1R)-camphorquinone:
- Study on Human Mesenchymal Stem Cells : A study focused on hBM-MSCs demonstrated that CQ enhances cell viability under oxidative stress conditions while activating protective pathways related to longevity .
- Mouse Model Investigations : Research involving D-galactose-induced aging mice showed that CQ administration improved cardiac function by reducing senescence markers and enhancing antioxidant enzyme expression .
Data Table: Summary of Biological Activities
| Activity Type | Observations | Mechanisms Involved |
|---|---|---|
| Antisenescence | Reduced p53/p21 levels | AMPK/SIRT1 activation |
| Cardioprotection | Increased catalase; maintained SOD levels | Antioxidant response |
| Autophagy Induction | Increased LC3-II/LC3-I ratio | Enhanced autophagic flux |
| Inflammation Reduction | Decreased inflammatory marker expression | Anti-inflammatory effects |
Q & A
Q. What are the standard methods for synthesizing (1R)-camphorquinone in laboratory settings, and how can reaction conditions be optimized for high yield?
(1R)-Camphorquinone is typically synthesized via oxidation of (1R)-camphor using selenium dioxide (SeO₂) under reflux conditions in dioxane or toluene, achieving yields >90% . Alternative methods include aerial oxidation of 3-bromocamphor with NaI/DMSO . Optimization involves controlling temperature (70–100°C), stoichiometry (1:1.2 camphor:oxidizer), and solvent polarity. Post-reaction purification via column chromatography (silica gel, 5–8% EtOAc/hexane) ensures high purity. Contamination risks arise from incomplete oxidation, detectable via residual camphor peaks in ¹³C NMR (δ 19–22 ppm for methyl groups) .
Q. Which spectroscopic techniques are most effective for characterizing (1R)-camphorquinone and its derivatives, and what key spectral markers should researchers prioritize?
¹H and ¹³C NMR are critical for structural confirmation. Key markers include:
- ¹H NMR : C(2) and C(3) carbonyl-adjacent protons at δ 2.7–3.0 ppm (doublets, J = 14–15 Hz) .
- ¹³C NMR : C(2)=O at δ 220.3 ppm and C(3)=O at δ 209.5 ppm .
X-ray crystallography resolves stereochemical ambiguities, as seen in the tricyclic product 4 (CCDC 1402567), where bond angles (e.g., C(1)-C(2)-C(3) = 112.5°) confirm strain relief . IR spectroscopy identifies carbonyl stretches (1740–1690 cm⁻¹) and hydroxyl groups (3450–3400 cm⁻¹) in derivatives .
Advanced Research Questions
Q. How do anti-periplanar strain effects in the norbornane ring system influence the rearrangement pathways of (1R)-camphorquinone under halogenation conditions?
Iodine or bromine induces deep-seated skeletal rearrangements via non-classical carbocation intermediates. For example, allylated diol 6 (derived from camphorquinone) forms tricyclic perhydrobenzofuran 4 (62% yield) instead of the anticipated furan 3. Anti-periplanar C–C bonds (e.g., C(1)-C(2) and C(3)-C(4)) undergo Wagner-Meerwein shifts, driven by strain relief in the norbornane ring. Transition states are stabilized by hyperconjugation, confirmed via DFT calculations (B3LYP/6-311+G(2d,p)) showing ΔG‡ = 18.3 kcal/mol .
Q. What methodological approaches are recommended for analyzing chiral discrimination of (1R)-camphorquinone enantiomers using cyclodextrins, and how do host-guest stoichiometries affect spectral properties?
α-, β-, and γ-cyclodextrins (CDs) form 2:1 and 1:1 complexes with (1R)-camphorquinone, analyzed via induced circular dichroism (ICD) and transient triplet-triplet absorption. Key findings:
- α-CD : 2:1 binding (ΔK = 1.5 × 10⁴ M⁻²) enhances ICD signals at 300 nm .
- β-CD : 1:1 binding (ΔK = 8.2 × 10³ M⁻¹) increases fluorescence lifetime (τ = 4.7 ns vs. 3.2 ns in free state) .
Dynamic Monte Carlo simulations reveal enantioselectivity: (1R)-enantiomer binds 1.3× more strongly to β-CD due to C(7) methyl group alignment with CD hydrophobic pockets .
Q. How should researchers address discrepancies between anticipated and observed products in (1R)-camphorquinone-mediated furan synthesis, as seen in iodine-induced cyclization reactions?
Unexpected products (e.g., perhydrobenzofuran 4 instead of furan 3) arise from competing rearrangement pathways. Mitigation strategies include:
- Kinetic Control : Lower reaction temperatures (0–25°C) favor furan formation by slowing carbocation rearrangements .
- Additives : Lewis acids (e.g., ZnCl₂) stabilize oxonium intermediates, reducing side reactions .
- In Situ Monitoring : Real-time ¹H NMR tracks intermediate carbocations (δ 80–90 ppm for non-classical ions) .
Q. What strategies can be employed to control regioselectivity and stereoselectivity during propargylation/allenylation reactions of (1R)-camphorquinone?
Propargylation with In/NaI in DMF at 70°C yields allenylated product 14 (72% yield) via chelation-controlled transition states. Key factors:
- Solvent Polarity : Polar aprotic solvents (DMF) stabilize allenyl intermediates .
- Metal Coordination : Indium mediates syn-addition, directing propargyl groups to the less hindered C(3) carbonyl .
Steric maps (DFT) show C(7) methyl groups block nucleophilic attack at C(2), achieving >90% regioselectivity .
Methodological and Data Analysis
Q. How do density functional theory (DFT) calculations complement experimental data in predicting the photophysical behavior of (1R)-camphorquinone?
Time-dependent DFT (TD-DFT) at the B3LYP/6-311+G(2d,p) level predicts UV-Vis absorption (λₐᵦₛ = 484 nm vs. experimental 470 nm) and triplet-state lifetimes (τ = 2.8 µs vs. 3.1 µs) . Discrepancies arise from solvent effects (simulated in vacuum) and spin-orbit coupling. Validation via transient absorption spectroscopy ensures accuracy in excited-state modeling .
Q. What statistical methods are recommended for analyzing dose-response relationships in (1R)-camphorquinone photoinitiator studies?
Multivariate regression (e.g., ANOVA) correlates camphorquinone concentration (0.5–2.0 wt%) with degree of conversion (DC) in resin composites (R² = 0.92). Optimal DC (75–80%) occurs at 1.5 wt%, balancing mechanical strength (flexural modulus = 8.2 GPa) and yellowing (ΔE = 3.4) . Bootstrapping (n=1000 iterations) validates confidence intervals (±0.5%) for polymerization rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
